O6-Diphenylcarbamoyl-N2-isobutyrylguanine

Oligonucleotide Synthesis Deprotection Chemistry RNA Therapeutics

Procure O6-Diphenylcarbamoyl-N2-isobutyrylguanine to overcome the critical limitations of generic guanine derivatives. This dual-protected (iBu/DPC) building block uniquely prevents O6-phosphitylation side reactions during phosphoramidite and boranophosphate coupling, enabling high-yield dimer synthesis. The O6-DPC group directs regioselective glycosylation to yield the desired N9-β-isomer, eliminating difficult N7/N9 separations. Validated for 2′-O-THP/TOM RNA, boranophosphate DNA, and Fmoc-based PNA synthesis, it ensures the high purity and reproducibility required for clinical-grade antisense and CRISPR guide RNA manufacturing.

Molecular Formula C22H20N6O3
Molecular Weight 416.4 g/mol
Cat. No. B12308046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO6-Diphenylcarbamoyl-N2-isobutyrylguanine
Molecular FormulaC22H20N6O3
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)NC=N2
InChIInChI=1S/C22H20N6O3/c1-14(2)19(29)26-21-25-18-17(23-13-24-18)20(27-21)31-22(30)28(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3,(H2,23,24,25,26,27,29)
InChIKeyZFDFVLGKMZTIKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O6-Diphenylcarbamoyl-N2-isobutyrylguanine: Technical Baseline for Nucleic Acid Synthesis Procurement


O6-Diphenylcarbamoyl-N2-isobutyrylguanine (CAS 185610-53-1) is a dual-protected guanine nucleobase derivative featuring an O6-diphenylcarbamoyl (DPC) group and an N2-isobutyryl (iBu) group [1]. It serves as a critical synthetic building block in nucleic acid chemistry, with a molecular formula of C22H20N6O3 and a molecular weight of 416.43 g/mol . The compound is specifically engineered to enable regioselective glycosylation and to prevent deleterious side reactions during oligonucleotide assembly, distinguishing it from simpler guanine derivatives [2].

Procurement Risk: Why Unprotected or Singly-Protected Guanine Analogs Fail in Advanced Nucleic Acid Synthesis


Generic guanine derivatives (e.g., unmodified guanine, N2-isobutyrylguanine, or O6-benzylguanine) are unsuitable for direct substitution in demanding oligonucleotide syntheses due to three core deficiencies: (1) O6-unprotected guanine undergoes extensive phosphitylation and other side reactions during boranophosphate or phosphoramidite coupling, leading to low yields and complex purification [1]; (2) N2-protection alone fails to direct regioselective glycosylation, resulting in undesirable N7/N9 mixtures that compromise product homogeneity [2]; (3) alternative O6-protecting groups like benzoyl or acetyl lack the combination of robust stability during synthesis and efficient, selective removal under mild conditions [3]. The iBu/DPC pair is specifically validated to overcome these limitations, making compound-specific procurement essential for reproducible high-yield outcomes.

Quantitative Differentiation Evidence: O6-Diphenylcarbamoyl-N2-isobutyrylguanine vs. Alternatives


Deprotection Efficiency: DPC Group Enables 89-98% Yield for Oligo-RNA Incorporation

In a direct head-to-head comparison of deprotection strategies for O6-protected guanosines, the O6-diphenylcarbamoyl (DPC) group was selectively cleaved from 2′,3′,5′-O-triacyl-N2-acyl-O6-DPC-guanosine using a two-step protocol (90% aqueous TFA followed by sodium ethoxide/pyridine-ethanol), achieving 89-98% conversion to the desired N2-acyl-guanosine product [1]. In contrast, analogous O6-benzoyl or O6-acetyl groups require harsher, less selective conditions and often result in lower yields due to competing side reactions or incomplete deprotection [1]. This quantitative advantage in deprotection efficiency is critical for maximizing the yield of final oligonucleotide products, particularly in RNA synthesis where base-labile linkages demand mild cleavage conditions.

Oligonucleotide Synthesis Deprotection Chemistry RNA Therapeutics

Synthetic Yield Benchmark: 59% Major Diastereomer Yield in 2′-O-THP Guanosine Derivative

The synthesis of O6-diphenylcarbamoyl-N2-isobutyryl-2′-O-(tetrahydropyran-2-yl)-guanosine proceeds with a combined yield of 74% (15% less polar diastereomer + 59% more polar diastereomer) from the corresponding 3′,5′-dibenzoate precursor [1]. This yield benchmark is significant when compared to analogous O6-protected guanosine syntheses using O6-benzoyl protection, which often suffer from lower regioselectivity and require additional purification steps due to N7/N9 isomeric mixtures, ultimately reducing isolated yields [2]. The ability to achieve a 59% yield for the major diastereomer directly from a multi-step sequence without intermediate purification demonstrates the synthetic efficiency conferred by the iBu/DPC combination.

Process Chemistry Diastereoselectivity Nucleoside Modification

Side Reaction Suppression: DPC Group Eliminates O6-Phosphitylation in Boranophosphate Synthesis

During the synthesis of dinucleoside boranophosphates, unprotected O6 of N2-phenylacetylguanine undergoes extensive undesirable phosphitylation, severely compromising yield and product purity [1]. Introduction of the O6-diphenylcarbamoyl (DPC) group completely suppresses this side reaction, enabling smooth condensation and delivering dimers in excellent yields [1]. In contrast, the use of O6-benzoyl protection in analogous systems provides only partial suppression, with residual side reactions still observed under standard coupling conditions [2]. The DPC group's ability to act as a 'super' protecting group is directly quantified by the absence of O6-phosphitylated byproducts in HPLC analysis, a critical quality attribute for procurement of high-fidelity oligonucleotide building blocks.

Boranophosphate DNA Antisense Therapeutics Protecting Group Strategy

Dual-Platform Compatibility: Validated for Both Peptide and Oligonucleotide Synthesizers

The isobutyryl/diphenylcarbamoyl (iBu/DPC) protecting group combination is explicitly validated for the synthesis of polyamide (peptide) nucleic acid (PNA) monomers and their subsequent oligomerization on both peptide and oligonucleotide synthesizers [1]. This dual-platform compatibility is a key differentiator from alternative guanine protecting strategies, such as the commonly used iBu/acetyl combination, which is optimized primarily for standard DNA/RNA synthesizers and may not be compatible with the orthogonal deprotection requirements of PNA synthesis [2]. The iBu/DPC combination enables a unified workflow for laboratories engaged in both oligonucleotide and PNA research, streamlining procurement and reducing the need for multiple, specialized guanine building blocks.

Peptide Nucleic Acid PNA Monomer Oligonucleotide Synthesis

High-Value Application Scenarios for O6-Diphenylcarbamoyl-N2-isobutyrylguanine


High-Yield Synthesis of 2′-O-Modified Oligoribonucleotides for RNA Therapeutics

This compound is the preferred guanine building block for the synthesis of 2′-O-modified oligoribonucleotides, including 2′-O-THP and 2′-O-TOM protected RNA. The combination of near-quantitative DPC deprotection (89-98%) and established synthetic yields (59% major diastereomer) enables efficient production of high-purity RNA oligos for therapeutic applications such as siRNA, antisense oligonucleotides, and CRISPR guide RNAs [1][2]. Procurement of this dual-protected guanine is essential for achieving the stringent purity and yield requirements of clinical-grade RNA synthesis.

Manufacturing of Boranophosphate-Modified Antisense Oligonucleotides

The unique ability of the O6-DPC group to completely suppress deleterious O6-phosphitylation side reactions makes this compound indispensable for the synthesis of boranophosphate-modified DNA oligos [3]. These nuclease-resistant analogs are key candidates for antisense therapeutics. Using unprotected or benzoyl-protected guanine leads to significant byproduct formation and low yields, whereas the iBu/DPC-protected building block ensures smooth coupling and high dimer yields, critical for scalable manufacturing of boranophosphate oligos.

Synthesis of Peptide Nucleic Acid (PNA) Monomers for Diagnostic and Therapeutic Development

This compound is a validated precursor for the synthesis of PNA monomers bearing the guanine nucleobase [4]. The iBu/DPC combination is specifically chosen for its compatibility with Fmoc-based solid-phase synthesis on both peptide and oligonucleotide synthesizers, a critical requirement for PNA production. Procuring this specific building block streamlines PNA monomer synthesis, enabling research and development in PNA-based diagnostics, antisense agents, and molecular probes.

Regioselective Synthesis of 9-Glycosylguanine Nucleoside Analogs

The 6-O-(diphenylcarbamoyl) group on this compound directs regioselective glycosylation to yield predominantly the desired N9-β-glycosyl isomer, the kinetically and thermodynamically favored coupling product [5]. This overcomes a historic challenge in nucleoside chemistry where glycosylation of unprotected or less hindered guanines results in difficult-to-separate N7/N9 mixtures. Procuring this building block is essential for the efficient synthesis of single-isomer guanine nucleoside analogs for antiviral and anticancer drug discovery.

Quote Request

Request a Quote for O6-Diphenylcarbamoyl-N2-isobutyrylguanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.